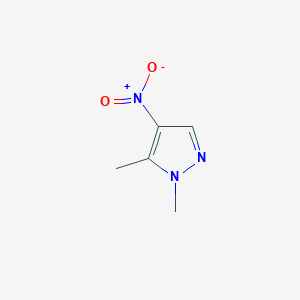

1,5-Dimethyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTRTJLAGHYGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301883 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-42-1 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS: 3920-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS number 3920-42-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrazole core is a "privileged scaffold" in drug discovery, and the strategic placement of dimethyl and nitro functional groups on this particular molecule imparts unique reactivity and makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its chemical reactivity and applications in drug development, and present essential safety and handling information.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the pyrazole nucleus in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The title compound, this compound, serves as a crucial starting material and intermediate for creating novel molecular architectures with potential therapeutic applications.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 3920-42-1 | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Melting Point | 111-113 °C | [3] |

| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Synonyms | 1,5-Dimethyl-4-nitropyrazole, 1,5-DIMETHYL-4-NITRO-1H-PYRAZOL | [3] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include two singlets for the two methyl groups (one attached to the nitrogen at position 1 and the other at position 5) and a singlet for the proton at position 3 of the pyrazole ring.

-

¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the three pyrazole ring carbons (with the carbon bearing the nitro group being significantly downfield), and the carbon attached to the two nitrogen atoms.

-

IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). Additional peaks will correspond to C-H and C-N stretching and bending vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of the corresponding 1,5-dimethyl-1H-pyrazole precursor. This electrophilic aromatic substitution is a common method for introducing a nitro group onto the pyrazole ring.[5][6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole): [5]

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

The reaction is performed at low temperatures to control the exothermic nature of the nitration reaction and to minimize the formation of by-products.

-

The acidic pyrazole nitrogen is protonated in the strong acid medium, directing the electrophilic substitution to the C4 position, which is the most electron-rich carbon on the pyrazole ring.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the pyrazole ring system. This makes it a versatile intermediate in organic synthesis.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 4-amino-1,5-dimethyl-1H-pyrazole, a valuable precursor for the synthesis of fused heterocyclic systems and other derivatives.

Caption: Reduction of the nitro group opens pathways to further functionalization.

-

Nucleophilic Aromatic Substitution: The electron-deficient pyrazole ring, activated by the nitro group, can undergo nucleophilic aromatic substitution reactions, although this is less common than in other aromatic systems.

Applications in Drug Discovery:

While specific examples directly citing this compound in drug development are not abundant in publicly available literature, its structural motif is highly relevant. The resulting 4-aminopyrazole derivative is a key building block for the synthesis of various biologically active compounds, including:

-

Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in cancer therapy. The amino group at the C4 position can serve as a crucial hydrogen bond donor or acceptor for interactions with the kinase hinge region.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is found in compounds with activity against various pathogens.[8]

The synthesis of diverse compound libraries starting from this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[3]

Hazard Identification:

-

Toxicity: This compound is considered toxic and direct contact with the skin, inhalation, or ingestion should be avoided.[3]

-

Fire/Explosion Hazard: It is flammable and should be kept away from open flames and high temperatures.[3]

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity imparted by the nitro group make it an important precursor for the development of novel heterocyclic compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Bhale, P., et al. (2018). Synthesis and in-vitro anti-inflammatory activity of 1,3,4,5-tetrasubstituted pyrazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2355-2362.

- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4,5-Tetrasubstituted Pyrazoles as a New Class of Anti-inflammatory and Analgesic Agents. Archiv der Pharmazie, 337(10), 549-556.

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

BIOSYNCE. (n.d.). This compound CAS 3920-42-1. Retrieved from [Link]

- Li, Q., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3497.

- Mali, G., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(46), 30734–30742.

- Pandhurnekar, C. P., et al. (2021). A Review on Synthesis and Biological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.

- Patel, R. V., et al. (2021).

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

- Tiekink, E. R. T., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.

- Verma, A. K., et al. (2017).

Sources

- 1. sciensage.info [sciensage.info]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chim.it [chim.it]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 1,5-Dimethyl-4-nitro-1H-pyrazole

An In-depth Technical Guide to 1,5-Dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 3920-42-1), a key heterocyclic compound. The document details its fundamental physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide consolidates critical data and field-proven insights, establishing the compound's role as a versatile intermediate in organic synthesis and a valuable building block in medicinal chemistry.

Introduction: The Significance of a Substituted Pyrazole

This compound belongs to the pyrazole class of five-membered aromatic heterocyclic compounds, which contain two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1][2][3] The introduction of a nitro group at the C4 position and methyl groups at the N1 and C5 positions significantly influences the molecule's electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, modulates the aromaticity and nucleophilicity of the pyrazole ring, making this compound a highly useful and reactive intermediate for the synthesis of more complex molecular architectures.[1] This guide serves to elucidate the core characteristics of this compound, providing a foundational resource for its application in advanced chemical research and development.

Synthesis and Manufacturing

The primary route for synthesizing substituted nitropyrazoles is through the direct electrophilic nitration of the corresponding pyrazole precursor. The activating effect of the methyl groups on the pyrazole ring directs the nitration to the C4 position.

General Synthesis Workflow

The logical flow for the synthesis involves the preparation of the pyrazole precursor followed by a critical nitration step.

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,5-Dimethyl-4-nitro-1H-pyrazole is a five-membered heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a nitro group. The pyrazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties, reactivity, and potential as an energetic material or a precursor for further functionalization.[1] A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is paramount for its application in drug design and materials science. This guide provides a detailed exposition of the methodologies and expected data for the comprehensive characterization of this molecule.

Molecular Structure and Synthesis

The structural formula of this compound is presented below. The molecule consists of a planar pyrazole ring, with a methyl group at the N1 position, another methyl group at the C5 position, and a nitro group at the C4 position.

Diagram 1: Molecular Structure of this compound

Synthetic Approach: Nitration of 1,5-Dimethyl-1H-pyrazole

The most common method for the synthesis of nitropyrazoles is the direct nitration of the corresponding pyrazole precursor.[2] The electron-rich pyrazole ring is susceptible to electrophilic substitution, and the position of nitration is directed by the existing substituents. For 1,5-dimethyl-1H-pyrazole, the C4 position is the most likely site for nitration.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Spectroscopic Characterization

A general workflow for the characterization of the synthesized this compound is depicted below.

Diagram 2: Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to be relatively simple. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.8 - 4.0 | Singlet |

| C-CH₃ | 2.5 - 2.7 | Singlet |

| C3-H | 8.0 - 8.2 | Singlet |

-

Causality behind Predictions: The N-methyl protons are expected to be deshielded due to their attachment to the nitrogen atom within the aromatic ring. The C5-methyl protons will likely appear at a lower chemical shift. The lone proton at the C3 position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitro group and the overall aromatic ring current.

The carbon NMR spectrum will provide information about the carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 12 - 17 |

| C3 | 135 - 140 |

| C4 | 130 - 135 |

| C5 | 145 - 150 |

-

Causality behind Predictions: The chemical shifts of the pyrazole ring carbons are in the aromatic region. The C4 carbon, bearing the nitro group, is expected to be significantly affected. The C5 carbon, attached to a nitrogen and a methyl group, is also expected to be downfield. The methyl carbons will appear in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorptions of the nitro group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (aliphatic) | 2900 - 3000 | Medium |

| C=N, C=C (ring) | 1500 - 1600 | Medium |

| NO₂ (asymmetric) | 1520 - 1560 | Strong |

| NO₂ (symmetric) | 1340 - 1380 | Strong |

-

Causality behind Predictions: The most prominent peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[2] The C-H stretching of the aromatic proton and the methyl groups will also be visible, as well as the characteristic ring stretching vibrations of the pyrazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇N₃O₂), the expected molecular weight is approximately 141.13 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 141 | [M]⁺ (Molecular ion) |

| 125 | [M - O]⁺ |

| 111 | [M - NO]⁺ |

| 95 | [M - NO₂]⁺ |

-

Causality behind Predictions: In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 141. Common fragmentation pathways for nitroaromatic compounds involve the loss of oxygen ([M-O]⁺), nitric oxide ([M-NO]⁺), and the nitro group ([M-NO₂]⁺).[4]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If suitable single crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Based on the crystal structure of a related compound, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, it is expected that the pyrazole ring is planar.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Safety and Handling

This compound is a nitro-containing organic compound and should be handled with care. It may be toxic upon inhalation, ingestion, or skin contact.[6] As a nitroaromatic compound, it could also be flammable or have explosive properties under certain conditions.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The structural characterization of this compound relies on a combination of synthetic chemistry and modern analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed structural elucidation using NMR, IR, and mass spectrometry, supplemented by predictions for its crystallographic properties. The provided protocols and expected spectral data will be an invaluable resource for researchers working with this versatile pyrazole derivative, facilitating its unambiguous identification and paving the way for its application in various fields of chemical science.

References

-

SpectraBase. (n.d.). 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 3920-42-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole towards tyrosine kinases. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl 1-(4-nitrophenyl)pyrazole-3,4-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of 1,5-Dimethyl-4-nitro-1H-pyrazole. As a significant scaffold in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for synthesis verification, quality control, and further derivatization. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectra. Furthermore, it outlines standardized experimental protocols for data acquisition, ensuring reproducibility and accuracy.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyrazole family, a class of molecules renowned for their diverse biological activities. The introduction of a nitro group at the C4 position and methyl groups at the N1 and C5 positions significantly influences the electronic properties and steric hindrance of the pyrazole ring, making it a versatile building block in the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is the cornerstone of its application, ensuring the identity and purity of the compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. The presence of two distinct methyl groups, the pyrazole ring system, and the electron-withdrawing nitro group gives rise to a unique and identifiable spectral fingerprint.

Molecular Structure of this compound

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the nitro group, the C-H bonds of the methyl groups, and the pyrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitro (NO₂) Asymmetric Stretch | 1540 - 1560 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1340 - 1360 | Strong |

| C-H (sp³) Stretch (Methyl) | 2900 - 3000 | Medium |

| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

Interpretation:

-

Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

-

C-H Bonds: The C-H stretching of the methyl groups will appear in the typical region for sp³ hybridized carbons.

-

Pyrazole Ring: The stretching vibrations of the C=N and C-N bonds within the pyrazole ring will also be observable.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 155.06 | Molecular Ion |

| [M - NO₂]⁺ | 109.06 | Loss of the nitro group |

| [M - CH₃]⁺ | 140.05 | Loss of a methyl group |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 155, corresponding to the molecular weight of this compound. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) and the loss of a methyl group (CH₃).[1][2]

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard method for analyzing small organic molecules.

Workflow for EI-MS Analysis

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. Adherence to standardized methodologies is essential for ensuring the quality and reproducibility of scientific data in the development of novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl 1-(4-nitrophenyl)pyrazole-3,4-dicarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Best Quality Supplier. (n.d.). 4-Nitropyrazole (CAS No. 2075-46-9). Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 1,5-Dimethyl-4-nitro-1H-pyrazole, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis strategy, from the underlying reaction principles to a detailed, field-proven experimental protocol. The core of the synthesis involves the direct electrophilic nitration of the 1,5-dimethyl-1H-pyrazole precursor. We will dissect the mechanistic underpinnings of this transformation, explain the causality behind the choice of reagents and reaction conditions, and present a self-validating protocol designed for reproducibility. All key claims and procedural standards are supported by authoritative references to ensure scientific integrity.

Introduction

The Prominence of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in modern chemistry. As five-membered heterocyclic compounds, pyrazoles and their derivatives exhibit a wide spectrum of biological activities and are core components in numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their structural stability, coupled with the ease of functionalization, makes them versatile building blocks in organic synthesis.[3][4] The introduction of a nitro group onto the pyrazole ring, in particular, not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, such as reduction to an amino group or nucleophilic substitution.[5]

Target Molecule: this compound

This compound (CAS 3920-42-1) is a key synthetic intermediate.[6] The presence of the nitro group at the C4 position activates the molecule for various subsequent chemical modifications, making it a valuable precursor for the synthesis of more complex, biologically active compounds. This guide focuses on its synthesis via a direct and efficient nitration pathway.

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Solid |

| Melting Point | 111-113 °C |

Strategic Synthesis Design

The most logical and atom-economical approach to synthesizing this compound is through the direct nitration of its immediate precursor, 1,5-dimethyl-1H-pyrazole. This strategy leverages the principles of electrophilic aromatic substitution on a heterocyclic system.

Overall Synthesis Scheme

The transformation involves the introduction of a nitro group (NO₂) onto the C4 position of the pyrazole ring using a potent nitrating agent.

Caption: Overall reaction for the synthesis of this compound.

Core Synthesis Pathway: Direct Nitration

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring, while containing electron-withdrawing nitrogen atoms, is still susceptible to attack by strong electrophiles. The reaction proceeds via two critical stages:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from concentrated nitric acid through protonation by a stronger acid, typically concentrated sulfuric acid.[7]

-

Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethyl-1H-pyrazole ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C4 position re-establishes the aromaticity of the ring, yielding the final product. The substitution is highly regioselective for the C4 position due to the directing effects of the N1 and C5 substituents and the inherent electron density of that position.[8]

Mechanism of Nitronium Ion Formation

The catalytic role of sulfuric acid is paramount. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a ~10 mmol scale. Adherence to temperature control is critical for safety and product purity.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 1,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 10.0 | 0.96 g |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |

| Nitric Acid (70%) | HNO₃ | 63.01 | 11.0 | ~0.7 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

| Crushed Ice | - | - | - | ~50 g |

Procedure:

-

Reactor Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acid Addition: Carefully add 10 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Allow it to cool to the bath temperature.

-

Substrate Dissolution: While maintaining vigorous stirring and the 0-5 °C temperature, slowly add 0.96 g (10.0 mmol) of 1,5-dimethyl-1H-pyrazole to the cold sulfuric acid. The addition should be portion-wise to control the exotherm. Stir for 10 minutes until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding 0.7 mL (~11.0 mmol) of concentrated nitric acid (HNO₃) to 1 mL of concentrated sulfuric acid. Caution: This addition is exothermic.

-

Nitration Reaction: Using a dropping funnel or a pre-chilled pipette, add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. This will precipitate the crude product as a solid.

-

Neutralization & Extraction: Allow the ice to melt. The resulting acidic solution should be neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Work-up: Combine the organic layers and wash them once with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane/benzene or an ethanol/water mixture, to yield the final product as a crystalline solid.[6]

Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to final purification.

Safety and Handling

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict adherence to the specified temperature control is essential to prevent runaway reactions. An ice bath must be readily available.

-

Product Toxicity: this compound is an organic compound that should be handled with care. Avoid direct skin contact, inhalation, or ingestion.[6]

Conclusion

The direct nitration of 1,5-dimethyl-1H-pyrazole using a mixed-acid system of nitric and sulfuric acid is a robust and highly effective method for the synthesis of this compound. The pathway offers excellent regioselectivity for the desired C4 isomer. By carefully controlling critical parameters, particularly temperature, this protocol provides a reliable and reproducible route for obtaining this valuable synthetic intermediate in high purity and good yield, suitable for further applications in research and development.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 36(4), 643-649. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

-

Ravi, P., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC. [Link]

-

Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. [Link]

-

Review on Synthesis of Nitropyrazoles. (n.d.). 含能材料 (Energetic Materials). [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

-

Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1967). Journal of the Chemical Society C: Organic. [Link]

-

This compound CAS 3920-42-1. (n.d.). BIOSYNCE. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. (n.d.). Scilit. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

-

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). Acta Crystallographica Section E. [Link]

Sources

- 1. energetic-materials.org.cn [energetic-materials.org.cn]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynce.com [biosynce.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

The Ascent of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications

Abstract

The nitropyrazole scaffold, a five-membered aromatic heterocycle bearing one or more nitro groups, has emerged as a cornerstone in modern chemistry. Its unique electronic and structural properties have propelled its application across diverse scientific domains, from high-performance energetic materials to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery and history of nitropyrazole compounds. We will traverse the timeline of their initial synthesis, delve into the evolution of synthetic methodologies, and illuminate their ever-expanding applications. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable insights into the synthesis and utilization of this versatile class of compounds.

Introduction: The Nitropyrazole Core and Its Significance

Pyrazole, a diazole with adjacent nitrogen atoms, forms the foundation of the compounds discussed herein. The introduction of one or more nitro groups onto this aromatic ring dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity, stability, and energetic potential of the resulting nitropyrazole.

Nitrogen-rich heterocyclic compounds, such as nitropyrazoles, are of particular interest in the field of high energy density materials (HEDMs). Unlike traditional explosives that derive their energy from the oxidation of a carbon backbone, the energy of these compounds is largely released from their high positive heat of formation.[1] This often translates to lower sensitivity to accidental detonation, enhanced thermal stability, and the production of environmentally benign dinitrogen gas upon decomposition, making them attractive replacements for conventional explosives like TNT and RDX.[1][2]

Beyond their energetic applications, the nitropyrazole moiety serves as a critical pharmacophore in medicinal chemistry. The nitro group can act as a bioisostere, a hydrogen bond acceptor, and a precursor for other functional groups, enabling the fine-tuning of a drug candidate's pharmacological profile.[3][4] The pyrazole ring itself is a prevalent feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[5]

This guide will systematically unpack the rich history and chemistry of nitropyrazoles, providing a foundational understanding for researchers seeking to harness their potential.

The Dawn of Nitropyrazoles: Discovery and Early Synthetic Endeavors

The journey into the world of nitropyrazoles began with the pioneering work of Habraken and co-authors in 1970, who first reported the synthesis of 3-nitropyrazole.[1] Their method involved the thermal rearrangement of N-nitropyrazole, a pivotal discovery that laid the groundwork for future synthetic explorations.

The early methods for synthesizing nitropyrazoles were often characterized by harsh reaction conditions and modest yields. For instance, the direct nitration of pyrazole with mixed nitric and sulfuric acids was one of the initial approaches to obtain 4-nitropyrazole, though it often resulted in a mixture of products and required significant purification efforts.[6][7]

These initial forays, while not always efficient, were crucial in establishing the fundamental reactivity of the pyrazole ring towards nitrating agents and uncovering the intriguing rearrangement chemistry of N-nitropyrazoles.

The Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Selectivity

The quest for more efficient, selective, and safer methods for synthesizing nitropyrazoles has been a continuous endeavor. Over the decades, a diverse arsenal of synthetic strategies has been developed, each with its own advantages and limitations.

Synthesis of Mononitropyrazoles

The synthesis of 3-nitropyrazole and 4-nitropyrazole, the foundational building blocks of more complex derivatives, has been extensively studied.

The most prevalent method for synthesizing 3-nitropyrazole remains a two-step process involving the initial N-nitration of pyrazole followed by a thermal rearrangement.[1]

-

Step 1: N-Nitration of Pyrazole: Pyrazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride, to form N-nitropyrazole.[1][8]

-

Step 2: Thermal Rearrangement: The isolated N-nitropyrazole is then heated in an organic solvent, such as anisole, n-octanol, or benzonitrile, to induce an intramolecular rearrangement to yield 3-nitropyrazole.[1] Benzonitrile is often the preferred solvent due to faster reaction times and cleaner product formation.[1]

A one-step cyclization reaction between diazomethane and chloronitroethylene has also been reported, but the hazardous nature of the starting materials limits its practical application.[1]

Experimental Protocol: Synthesis of 3-Nitropyrazole via Rearrangement of N-Nitropyrazole [1][9]

-

N-Nitration: To a stirred solution of pyrazole in acetic anhydride at 0°C, slowly add a pre-cooled mixture of nitric acid and acetic anhydride. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional hour.

-

Isolation of N-Nitropyrazole: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain N-nitropyrazole.

-

Rearrangement: Dissolve the crude N-nitropyrazole in benzonitrile and heat the solution at reflux. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under vacuum. Purify the residue by column chromatography or recrystallization to afford 3-nitropyrazole.

Several synthetic routes to 4-nitropyrazole have been developed, offering different levels of efficiency and convenience.

-

Rearrangement of N-Nitropyrazole: Similar to its 3-nitro isomer, 4-nitropyrazole can be obtained by the rearrangement of N-nitropyrazole in sulfuric acid at room temperature.[1]

-

Direct Nitration of Pyrazole: A one-pot, two-step method involves the initial formation of pyrazole sulfate by reacting pyrazole with concentrated sulfuric acid, followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid.[7] This method has been optimized to achieve yields as high as 85%.[7]

-

Nitration of 4-Iodopyrazole: 4-Iodopyrazole can be nitrated using fuming nitric acid in the presence of a solid catalyst like octahedral zeolite or silica to produce 4-nitropyrazole.[1]

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [7]

-

Formation of Pyrazole Sulfate: In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid while maintaining a low temperature.

-

Nitration: To the resulting pyrazole sulfate solution, slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid. Control the temperature of the reaction mixture, with an optimal temperature of 50°C.

-

Reaction Completion and Work-up: Stir the reaction mixture for approximately 1.5 hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry to obtain 4-nitropyrazole. Further purification can be achieved by recrystallization.

Synthesis of Dinitropyrazoles

The introduction of a second nitro group onto the pyrazole ring leads to dinitropyrazoles, which exhibit enhanced energetic properties.

-

3,4-Dinitropyrazole (DNP): This compound is typically synthesized by the nitration of 3-nitropyrazole using a mixture of nitric acid and sulfuric acid.[8][10]

-

3,5-Dinitropyrazole: The synthesis of 3,5-dinitropyrazole can be achieved through a second N-nitration of 3-nitropyrazole followed by another thermal rearrangement.[8]

Synthesis of Trinitropyrazoles

3,4,5-Trinitropyrazole (TNP) is a highly energetic compound that has garnered significant interest. Its synthesis is challenging due to the deactivating effect of the existing nitro groups. One reported method involves the nitration of 3,5-dinitropyrazole with a mixture of nitric acid and sulfuric acid.[10]

The following diagram illustrates the general synthetic pathways to various nitropyrazoles:

Caption: General synthetic pathways to mono-, di-, and trinitropyrazoles.

Applications of Nitropyrazole Compounds

The unique properties of nitropyrazoles have led to their application in two primary fields: energetic materials and pharmaceuticals.

Energetic Materials

Nitropyrazoles are highly valued as energetic materials due to their high nitrogen content, thermal stability, and often lower sensitivity compared to traditional explosives.[1][2] The number and position of the nitro groups on the pyrazole ring significantly impact the energetic performance of the compound.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3-Nitropyrazole | 1.52 | 6.68 | 18.81 |

| 4-Nitropyrazole | 1.52 | 6.68 | 18.81 |

| 3,4-Dinitropyrazole | - | - | - |

| 3,5-Dinitropyrazole | - | - | - |

| 3,4,5-Trinitropyrazole | - | - | - |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | - | > TNT | - |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate | - | - | - |

| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8.497 | 31.89 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 8.931 | 35.9 |

Note: Data for some compounds were not available in the provided search results. The table will be populated as more specific quantitative data is found.

As the number of nitro groups increases, the density and detonation performance generally improve.[1] For example, 1-methyl-3,4,5-trinitropyrazole (MTNP) has a higher energy output than TNT with lower sensitivity.[2] Recent research has focused on synthesizing novel nitropyrazole derivatives with even more impressive energetic properties, such as dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, which exhibits a detonation velocity superior to RDX.[11]

The following diagram illustrates the relationship between the number of nitro groups and the energetic properties of nitropyrazoles.

Caption: Correlation between nitration and energetic properties of pyrazoles.

Pharmaceutical Applications

The nitropyrazole scaffold is a valuable building block in the design and synthesis of new pharmaceutical agents.[3] 3-Nitropyrazole, in particular, is a widely used intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

The nitro group in these compounds can serve several purposes:

-

Pharmacophore: The nitro group itself can be essential for biological activity, often through bioreductive activation in hypoxic environments, such as those found in solid tumors or certain bacteria.[4]

-

Synthetic Handle: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

-

Modulator of Physicochemical Properties: The electron-withdrawing nature of the nitro group can influence the acidity, lipophilicity, and metabolic stability of the molecule.

While the nitro group has been associated with toxicity concerns, careful molecular design can mitigate these risks.[4] The versatility of nitropyrazoles continues to make them attractive starting points for the development of new therapeutics.

Future Outlook and Conclusion

The field of nitropyrazole chemistry has evolved significantly since the first synthesis of 3-nitropyrazole over half a century ago. From their initial discovery, the synthetic methodologies have become more sophisticated, enabling the creation of a vast array of derivatives with tailored properties.

In the realm of energetic materials, the focus will likely remain on the design and synthesis of novel nitropyrazoles with an optimal balance of high performance, low sensitivity, and enhanced thermal stability. The development of greener and more cost-effective synthetic routes will also be a key research area.

In the pharmaceutical sector, the exploration of nitropyrazoles as scaffolds for new drugs is expected to continue. A deeper understanding of the structure-activity and structure-toxicity relationships will be crucial for designing safer and more effective therapeutic agents.

References

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.).

- Review on Synthesis of Nitropyrazoles - 《含能材料》:火炸药. (n.d.).

- Review on synthesis of nitropyrazoles - ResearchGate. (n.d.).

- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (1973).

- US3294814A - 4-nitropyrazoles - Google Patents. (1966).

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023).

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. (n.d.).

- (PDF) Nitropyrazoles (review) - ResearchGate. (1988).

- (PDF) Nitropyrazoles - ResearchGate. (n.d.).

- US4235995A - 3-Nitropyrazole derivatives - Google Patents. (n.d.).

- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega - ACS Publications. (2023).

- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing). (n.d.).

- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (n.d.).

- Synthesis of 3-Nitropyrazole - Semantic Scholar. (2004).

- 3-Nitropyrazole Manufacturer, Supplier, Exporter India - V & V Pharma Industries. (n.d.).

- Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (2018).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance | ACS Applied Materials & Interfaces. (2021).

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. energetic-materials.org.cn [energetic-materials.org.cn]

- 3. 3-Nitropyrazole Manufacturer, Supplier, Exporter India [vandvpharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

1,5-Dimethyl-4-nitro-1H-pyrazole reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of functionalized molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where its derivatives have demonstrated a range of biological activities and practical applications.[1][2][3] The strategic placement of a nitro group on the pyrazole core profoundly influences its reactivity, creating a hub for diverse chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, focusing on its synthesis, the critical reduction of its nitro group, and its potential for nucleophilic aromatic substitution. Each section is supported by detailed protocols, mechanistic diagrams, and evidence-based insights to empower researchers in leveraging this valuable synthetic building block.

Synthesis: Electrophilic Nitration of 1,5-Dimethyl-1H-pyrazole

The primary and most direct route to this compound is through the electrophilic aromatic substitution of its precursor, 1,5-dimethyl-1H-pyrazole. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich and sterically accessible site.[4][5][6]

Mechanistic Rationale

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[7]

The mechanism proceeds in two main steps:

-

Attack by the Pyrazole Ring: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

-

Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring.[7]

The presence of two methyl groups at the N1 and C5 positions influences the electronics of the ring, but the C4 position remains the most favorable site for electrophilic attack.[5]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. scribd.com [scribd.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular structure and conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from closely related pyrazole derivatives, spectroscopic principles, and computational chemistry insights to present a robust model of its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, predicted molecular geometry, conformational dynamics, and spectroscopic signature.

Introduction: The Significance of Substituted Nitropyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and potential as an energetic material.[2] The methylation at the N1 and C5 positions further refines its steric and electronic landscape, making this compound a valuable scaffold for further chemical exploration. Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of this molecule is paramount for rational drug design and the development of new materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for nitropyrazoles. A common and effective method involves the direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed by nitration.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general procedures for the nitration of pyrazoles.[3]

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular Structure and Conformation

In the absence of a specific crystal structure for this compound, we can infer its key structural features from high-resolution crystallographic data of closely related analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The methyl groups at the N1 and C5 positions will be situated in the plane of the ring.

Caption: Predicted planar structure of this compound.

Tabulated Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles based on data from related pyrazole structures.[5][6]

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| N1-N2 | ~ 1.35 Å | Typical N-N single bond in pyrazoles. |

| N2-C3 | ~ 1.33 Å | Aromatic C-N bond. |

| C3-C4 | ~ 1.40 Å | Aromatic C-C bond. |

| C4-C5 | ~ 1.38 Å | Aromatic C-C bond. |

| C5-N1 | ~ 1.36 Å | Aromatic C-N bond. |

| C4-N(nitro) | ~ 1.45 Å | C-N single bond to the nitro group. |

| N-O (nitro) | ~ 1.22 Å | Characteristic of a nitro group. |

| N1-C(methyl) | ~ 1.47 Å | N-C single bond. |

| C5-C(methyl) | ~ 1.50 Å | C-C single bond. |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | ~ 110° | Internal angle of the pyrazole ring. |

| N1-N2-C3 | ~ 105° | Internal angle of the pyrazole ring. |

| N2-C3-C4 | ~ 112° | Internal angle of the pyrazole ring. |

| C3-C4-C5 | ~ 106° | Internal angle of the pyrazole ring. |

| C4-C5-N1 | ~ 107° | Internal angle of the pyrazole ring. |

| C3-C4-N(nitro) | ~ 127° | Exocyclic angle. |

| C5-C4-N(nitro) | ~ 127° | Exocyclic angle. |

| O-N-O (nitro) | ~ 125° | Characteristic of a nitro group. |

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the methyl groups and the nitro group.

-

Methyl Group Rotation: The methyl groups attached to N1 and C5 are expected to exhibit low rotational barriers, allowing for free rotation at room temperature.

-

Nitro Group Orientation: The nitro group at C4 is predicted to be largely coplanar with the pyrazole ring to maximize π-conjugation.[1][5] Minor out-of-plane deviations may occur due to steric interactions with adjacent substituents in more crowded systems. In this case, with adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends to adopt a nearly planar conformation with the pyrazole ring.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives and the known effects of substituents.[4][7][8]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| C3-H | ~8.0-8.5 | s | Singlet due to no adjacent protons. |

| N1-CH₃ | ~3.8-4.2 | s | Methyl group on nitrogen. |

| C5-CH₃ | ~2.5-2.8 | s | Methyl group on carbon. |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C3 | ~135-140 | Carbon adjacent to two nitrogens. |

| C4 | ~125-130 | Carbon bearing the nitro group (downfield shift). |

| C5 | ~145-150 | Carbon bearing a methyl group. |

| N1-CH₃ | ~35-40 | Methyl carbon on nitrogen. |

| C5-CH₃ | ~12-16 | Methyl carbon on carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the N-O stretching vibrations of the nitro group.[9][10]

| Predicted Frequency (cm⁻¹) | Vibration |

| ~3100-3150 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (methyl) |

| ~1520-1560 | Asymmetric N-O stretch (nitro) |

| ~1340-1380 | Symmetric N-O stretch (nitro) |

| ~1450-1500 | C=C and C=N stretch (pyrazole ring) |

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₇N₃O₂), which is 141.13 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.

Standardized Experimental Protocols

Single-Crystal X-ray Diffraction

While a structure for the title compound is not reported, the following is a generalized protocol for obtaining crystallographic data for pyrazole derivatives.[6]

Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, a comprehensive model of its structural and electronic properties has been constructed. The provided synthetic and analytical protocols offer a solid foundation for researchers working with this and related pyrazole derivatives. Further experimental work, particularly a single-crystal X-ray diffraction study, would be invaluable to confirm and refine the predictions made in this guide.

References

-

IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. Retrieved from [Link]

-

MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

-

PMC. (n.d.). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. Retrieved from [Link]

-

De Gruyter. (2025, May 23). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-